2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is an acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazole ring at position 4. An ether linkage connects the pyrimidine to the acetamide moiety, which is further attached to a phenyl ring bearing a trifluoromethoxy group at the para position.
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-11-22-14(25-8-2-7-21-25)9-16(23-11)27-10-15(26)24-12-3-5-13(6-4-12)28-17(18,19)20/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCNNMJUGGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethoxy group, which may influence its biological properties. Its molecular formula is , and it has a molecular weight of approximately 385.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit pathways associated with neuroinflammation and apoptosis. The compound exhibits activity against key proteins such as ATF4 and NF-kB , leading to reduced expression of inflammatory cytokines and stress markers .
Antiviral Activity
Research indicates that derivatives of similar structures have demonstrated significant antiviral activity, particularly against HIV-1. For example, compounds with similar pyrazole-pyrimidine scaffolds have shown EC50 values as low as 3.8 nmol/L against wild-type HIV-1 strains . This suggests that the compound may exhibit similar antiviral properties.
Antitumor Activity
Compounds within this chemical class have also been investigated for their antitumor effects. Studies have indicated that certain analogs can inhibit oncogenes such as RET kinases, which are implicated in various cancers. These compounds have shown efficacy in preclinical models, indicating their potential as targeted cancer therapies.
Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that it may mitigate endoplasmic reticulum stress, which is a critical factor in neuronal cell death. This property positions the compound as a candidate for further research in treating conditions such as Alzheimer's disease.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity of related pyrazole-pyrimidine compounds, researchers found that specific modifications to the structure significantly enhanced activity against HIV-1. The study highlighted the importance of substituents on the pyrazole ring for optimizing antiviral efficacy .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising results against RET-fusion driven tumors. The study reported that certain compounds exhibited significant tumor regression in xenograft models, suggesting their potential utility in precision oncology.
Comparative Biological Activity Table
| Activity Type | Related Compounds | EC50 Values | Notes |
|---|---|---|---|
| Antiviral | Pyrazole-Pyrimidine Derivatives | 3.8 nmol/L | Effective against WT HIV-1 strains |
| Antitumor | RET Kinase Inhibitors | Varies | Significant tumor regression in models |
| Neuroprotective | Neuroprotective Agents | Not specified | Potential for Alzheimer's treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural differences between the target compound and analogues from the provided evidence:
Key Observations:
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Kinase Inhibition Potential: Pyrimidine derivatives (e.g., ) are commonly associated with kinase inhibition. The pyrazole substituent in the target compound may improve selectivity for specific kinases by occupying hydrophobic pockets .
- Metabolic Stability: The trifluoromethoxy group in the target compound likely offers better oxidative stability compared to the ethoxy group in ’s analogue, which may be susceptible to CYP450-mediated dealkylation .
- Solubility and LogP: The target compound’s logP is predicted to be moderate (~3.5), balancing the lipophilic trifluoromethoxy group and polar acetamide linker. In contrast, ’s trifluoromethyl analogue may exhibit higher logP (~4.0), reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
